2-Methoxy-6-methylpyrazine is an organic compound belonging to the pyrazine family. [, , , ] Pyrazines are heterocyclic, nitrogen-containing compounds known for their aroma properties. [] 2-Methoxy-6-methylpyrazine is specifically recognized for its roasted, nutty, and potato-like odor. [, ] In scientific research, it serves as a model compound for studying the synthesis and reactivity of pyrazines, as well as understanding their role in food chemistry and microbiology. [, , , ]
Several methods have been explored for the synthesis of 2-Methoxy-6-methylpyrazine and its derivatives. One approach involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine, followed by treatment with sodium methoxide and acid hydrolysis to yield the desired methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. [] Another method utilizes a Wittig reaction of alkyltriphenylphosphonium bromides with o-vanillin under basic aqueous conditions, followed by reduction and oxidation, to produce 2-methoxy-6-alkyl-1,4-benzoquinones, which can be further modified to obtain the target compound. []
The molecular structure of 2-Methoxy-6-methylpyrazine consists of a pyrazine ring with a methoxy group (-OCH3) substituted at the 2-position and a methyl group (-CH3) at the 6-position. [, ] The presence and position of these substituents significantly influence its chemical reactivity and aroma properties. [, ]
The mechanism of action of 2-Methoxy-6-methylpyrazine is largely dependent on the specific application or biological system under investigation. In the context of aroma, its perception arises from the interaction of its volatile molecules with olfactory receptors, triggering a signaling cascade that ultimately leads to the sensation of smell. [, ]
2-Methoxy-6-methylpyrazine is a colorless to pale yellow liquid at room temperature. [] It possesses a distinct roasted, nutty, and potato-like aroma, contributing to the characteristic flavor profile of various foods. [, ] Its boiling point, melting point, and other physicochemical properties are influenced by the presence of the methoxy and methyl substituents on the pyrazine ring. [, ]
Food Chemistry: 2-Methoxy-6-methylpyrazine is a significant aroma compound found in cooked foods, particularly those subjected to roasting or frying. [, ] It contributes to the desirable flavor profiles of roasted peanuts, potato chips, coffee, and cooked meats. [, ]
Microbiology: Certain bacterial strains, such as Serratia and Cedecea, are known to produce 2-methoxy-6-methylpyrazine and other alkyl-methoxypyrazines. [] These compounds contribute to the characteristic potato-like odor associated with these bacteria. [] This finding has implications for understanding bacterial metabolism and potential applications in biotechnology. []
Material Science: While less common, derivatives of 2-Methoxy-6-methylpyrazine have been explored for their potential applications in materials science, such as in the development of semiconductor materials. [] This is primarily attributed to the electronic properties of the pyrazine ring and the ability to tune these properties through structural modifications. []
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